molecular formula C8H9BrN2O B1425681 N-(4-amino-3-bromophenyl)acetamide CAS No. 860745-87-5

N-(4-amino-3-bromophenyl)acetamide

Cat. No. B1425681
M. Wt: 229.07 g/mol
InChI Key: PSEUXPZMHFLIIE-UHFFFAOYSA-N
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Description

“N-(4-amino-3-bromophenyl)acetamide” is a chemical compound with the CAS Number: 860745-87-5 . It has a molecular weight of 229.08 and its IUPAC name is N-(4-amino-3-bromophenyl)acetamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-(4-amino-3-bromophenyl)acetamide” is 1S/C8H9BrN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(4-amino-3-bromophenyl)acetamide” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis of new chemical entities based on acetamide structures, including N-(4-amino-3-bromophenyl)acetamide, to evaluate their analgesic and anti-inflammatory activities. For instance, a study by Ahmadi et al. (2014) investigated new analogs of paracetamol, which is structurally related to N-(4-amino-3-bromophenyl)acetamide, to evaluate their potential as superior analgesic and anti-inflammatory agents. The synthesized compounds demonstrated higher analgesic and anti-inflammatory effects compared to acetaminophen and ibuprofen, suggesting the potential of N-(4-amino-3-bromophenyl)acetamide related compounds in developing new pain management therapies (Ahmadi et al., 2014).

Antioxidant and Anti-inflammatory Effects

Further research has explored the protective effects of compounds with structures similar to N-(4-amino-3-bromophenyl)acetamide against drug-induced toxicity. For example, Şener et al. (2003) studied the protective effects of antioxidants such as melatonin, vitamin E, and N-acetylcysteine against acetaminophen-induced liver damage, revealing the importance of antioxidant and anti-inflammatory properties in mitigating drug toxicity. This research highlights the potential of compounds related to N-(4-amino-3-bromophenyl)acetamide in enhancing the body's defense mechanisms against oxidative stress and inflammation (Şener et al., 2003).

Metabolic Activation and Detoxification

Investigations into the metabolic pathways of aromatic amines, including those structurally related to N-(4-amino-3-bromophenyl)acetamide, have provided insights into the balance between acetylation and deacetylation in the body's response to these compounds. Zwirner-Baier and Neumann (1998) discussed the metabolic activation of aromatic amines and the role of acetylation and deacetylation in the formation of DNA adducts, which are crucial for understanding the toxicological and carcinogenic effects of these substances (Zwirner-Baier & Neumann, 1998).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-amino-3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUXPZMHFLIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-bromophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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